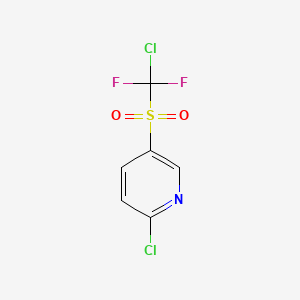
2-Chloro-5-chlorodifluoromethanesulfonylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-chlorodifluoromethanesulfonylpyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of chloro, difluoromethanesulfonyl, and pyridine groups in its structure
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-chlorodifluoromethanesulfonylpyridine typically involves the introduction of chloro and difluoromethanesulfonyl groups onto a pyridine ring. One common synthetic route involves the reaction of 2-chloropyridine with chlorodifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-5-chlorodifluoromethanesulfonylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethanesulfonyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can introduce different nucleophiles onto the pyridine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-chlorodifluoromethanesulfonylpyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for versatile modifications and derivatizations.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is studied for its interactions with biological molecules, which can provide insights into its potential biological activities and mechanisms of action.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-chlorodifluoromethanesulfonylpyridine involves its interaction with specific molecular targets. The chloro and difluoromethanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-chlorodifluoromethanesulfonylpyridine can be compared with other similar compounds, such as:
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid: This compound has similar functional groups but differs in the position and nature of the substituents on the aromatic ring.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Another related compound with a different substitution pattern, which can lead to variations in reactivity and applications.
Eigenschaften
Molekularformel |
C6H3Cl2F2NO2S |
|---|---|
Molekulargewicht |
262.06 g/mol |
IUPAC-Name |
2-chloro-5-[chloro(difluoro)methyl]sulfonylpyridine |
InChI |
InChI=1S/C6H3Cl2F2NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H |
InChI-Schlüssel |
YOQVINVOPDSPTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



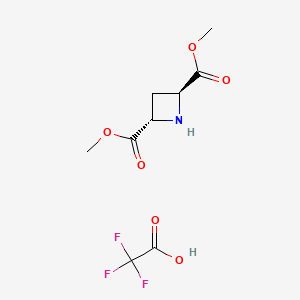
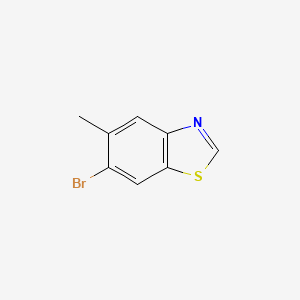
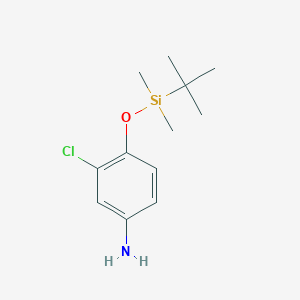
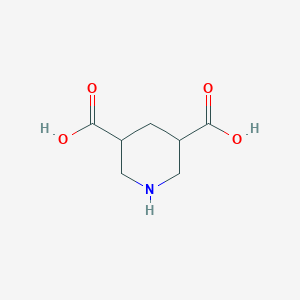
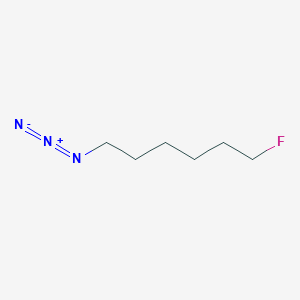
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
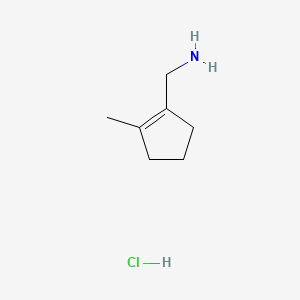
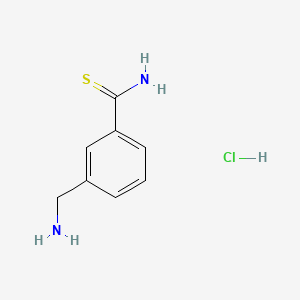
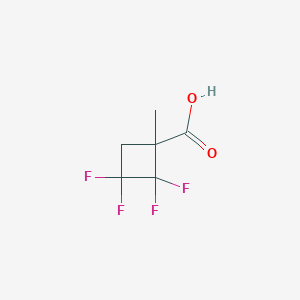
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
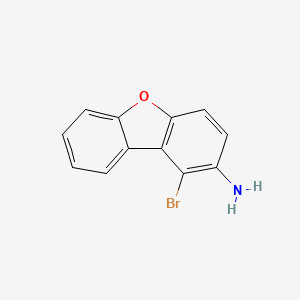

![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
